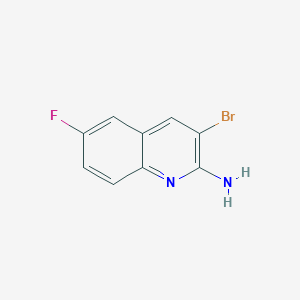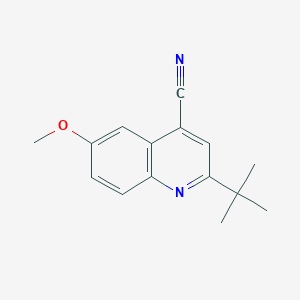
8-(Morpholin-4-yl)quinoline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Morpholinoquinoline-5,6-dione: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, specifically at the 8th position. The quinoline core itself is a nitrogen-containing aromatic ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoquinoline-5,6-dione typically involves the functionalization of the quinoline coreThis can be achieved through nucleophilic substitution reactions where the morpholine ring is introduced under basic conditions .
Industrial Production Methods: Industrial production of 8-Morpholinoquinoline-5,6-dione may involve large-scale oxidation processes using oxidizing agents such as dichromate or other suitable oxidants. The subsequent introduction of the morpholine group can be carried out in continuous flow reactors to ensure high yield and purity .
化学反応の分析
Types of Reactions: 8-Morpholinoquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring to form different derivatives.
Common Reagents and Conditions:
Oxidation: Dichromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
科学的研究の応用
Chemistry: 8-Morpholinoquinoline-5,6-dione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinity and specificity of quinoline-based drugs .
Medicine: 8-Morpholinoquinoline-5,6-dione has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its derivatives have been explored for their anticancer, antibacterial, and antiviral activities .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require stable and versatile heterocyclic structures .
作用機序
The mechanism of action of 8-Morpholinoquinoline-5,6-dione involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the morpholine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Molecular Targets and Pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, inhibiting DNA synthesis.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.
類似化合物との比較
Quinoline-5,8-dione: Lacks the morpholine group but shares the quinoline core.
8-Hydroxyquinoline: A precursor in the synthesis of 8-Morpholinoquinoline-5,6-dione.
Morpholinoquinoline Derivatives: Compounds with different substituents on the quinoline ring.
Uniqueness: 8-Morpholinoquinoline-5,6-dione is unique due to the presence of both the morpholine and quinoline moieties, which confer distinct chemical and biological properties. The morpholine group enhances solubility and bioavailability, while the quinoline core provides a versatile scaffold for various biological activities .
特性
CAS番号 |
21872-95-7 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
8-morpholin-4-ylquinoline-5,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2 |
InChIキー |
YLADGLBABGIRRP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


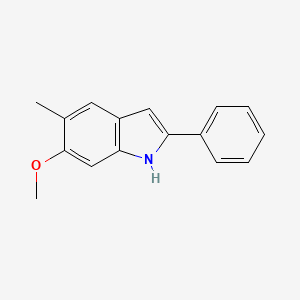

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)
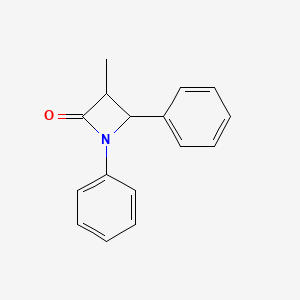


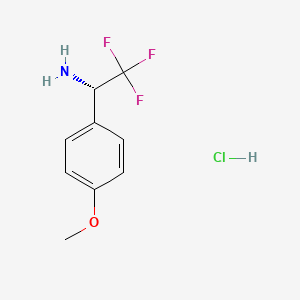
![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)

